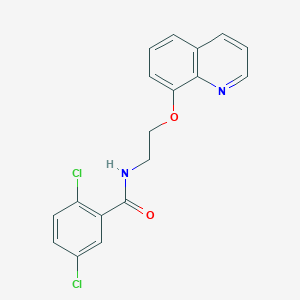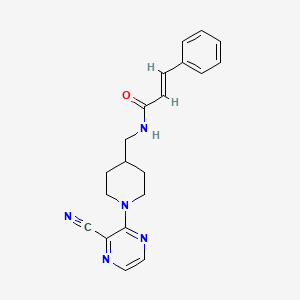
N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss analogs and derivatives of cinnamamide, which share a common cinnamamide moiety. These compounds have been studied for their potential antitubercular, anti-inflammatory, analgesic, and anti-ischemic activities .
Synthesis Analysis
The synthesis of cinnamamide derivatives typically involves a molecular hybridization approach, where different functional groups are introduced to modify the physicochemical properties and to enhance the pharmacokinetic and pharmacodynamic profiles. For instance, the analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were synthesized by linking part C of the molecule through amide and carbamate functionalities . Similarly, 1-methyl-4-(N-aroyl)-piperidinamides were synthesized to evaluate their structure-activity relationship, which is crucial for understanding the chemical behavior of such compounds .
Molecular Structure Analysis
The molecular structure of cinnamamide derivatives is crucial in determining their biological activity. For example, the crystal structures of two cinnamide derivatives were studied using single-crystal X-ray diffraction, revealing that they crystallize in the monoclinic system with distinct polymeric and layered structures . These structural analyses, including IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra, provide insights into the molecular conformation and the potential interaction sites for biological activity .
Chemical Reactions Analysis
The chemical reactions involving cinnamamide derivatives are not explicitly detailed in the provided papers. However, the synthesis and modification of these compounds suggest that they can undergo various chemical reactions to introduce different substituents, which can significantly affect their biological activities. The presence of amide and carbamate functionalities indicates that these compounds can participate in reactions typical for these functional groups, such as hydrolysis or nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are influenced by the substituents attached to the core structure. The papers suggest that systematic modifications around part C of the molecule can improve the physicochemical properties, which in turn govern the antitubercular activity of the compounds . The introduction of non-aromatic derivatives aims to gain a more exhaustive knowledge of the structure-activity relationship, which is directly related to the physical and chemical properties of these compounds . Additionally, the Hirshfeld surface analysis of the crystal structures provides information on intermolecular interactions, which are essential for understanding the physical properties such as solubility and stability .
科学研究应用
结构测定和分子分析
对肉桂酰哌啶衍生物的晶体结构测定,包括类似于N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)肉桂酰胺的化合物,在理解它们的分子几何结构以及在药物化学中的潜在应用方面至关重要。例如,对3,4-亚甲二氧基肉桂酰哌啶的结构分析揭示了正交系统的见解,以及对肉桂酰胺的结构测定在临床应用中(如抗癫痫药物(Lin & Shen, 1982))的重要性。
神经炎症和PET成像
利用PET成像研究针对巨噬细胞集落刺激因子1受体(CSF1R)的放射性示踪剂,如[11C]CPPC,与N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)肉桂酰胺具有结构相似性,突显了该化合物在神经炎症的无创成像中的潜力。这种应用对于研究中枢神经系统恶性肿瘤的免疫环境以及监测免疫疗法对神经炎症的影响至关重要(Horti et al., 2019)。
抗结核活性
设计和合成N-[4-(哌嗪-1-基)苯基]肉桂酰胺衍生物,与N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)肉桂酰胺密切相关,已显示出对结核分枝杆菌具有良好的抗结核活性。这突显了这类化合物在开发新的抗结核药物中的潜力(Patel & Telvekar, 2014)。
抗惊厥和镇痛特性
合成了肉桂酰哌嗪衍生物,并评估其作为潜在抗痛和抗惊厥剂的作用。对具有类似于N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)肉桂酰胺的结构特征的化合物的研究在各种疼痛和癫痫模型中展示了显著的活性,表明它们在治疗神经病性疼痛和癫痫中的实用性(Prasanthi et al., 2018)。
药物开发与民间药物
研究将胡椒碱改造为N-(3,4-亚甲二氧基肉桂酰)-哌啶,这是一种临床抗癫痫药物,基于中国传统药物实践,展示了肉桂酰胺衍生物的药物开发潜力。这些研究提供了有关抗惊厥活性改善和受体结合模式的见解,这些见解可能有助于开发新的治疗药物(Li & Wang, 1995)。
属性
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUROEMPTXXTSI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)

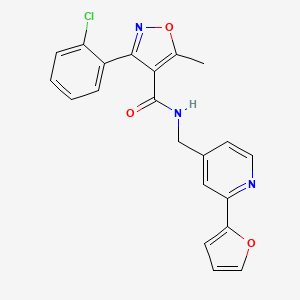
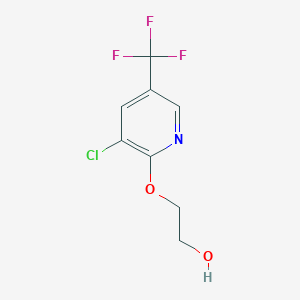
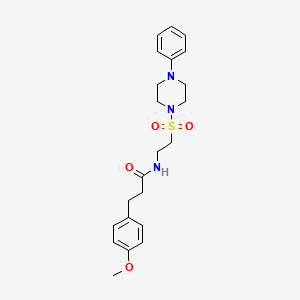
![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)
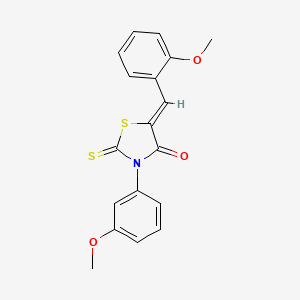
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)
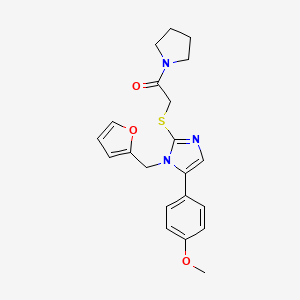
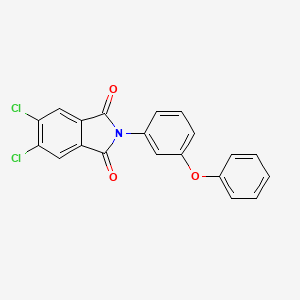
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)
